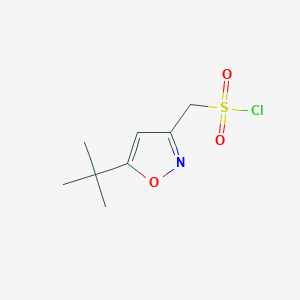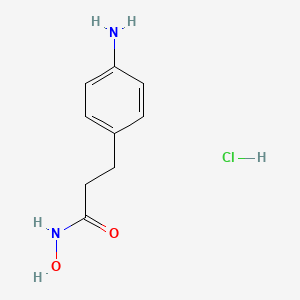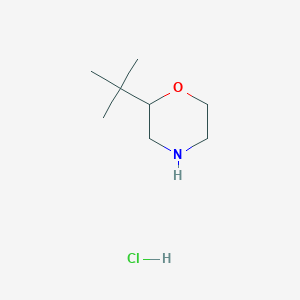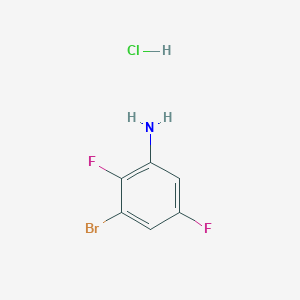![molecular formula C12H11BrO2 B1383534 3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 1980054-39-4](/img/structure/B1383534.png)
3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Descripción general
Descripción
“3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound with the molecular formula C12H11BrO2 . It has a molecular weight of 267.12 . The compound is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11BrO2/c13-9-3-1-8 (2-4-9)11-5-12 (6-11,7-11)10 (14)15/h1-4H,5-7H2, (H,14,15) . This indicates the presence of a bromophenyl group attached to a bicyclic pentane structure with a carboxylic acid group.Physical And Chemical Properties Analysis
This compound has a molecular weight of 267.12 . It is a powder at room temperature . .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Drug Design and Synthesis
This compound serves as a valuable building block in medicinal chemistry for the design and synthesis of new drugs. Its unique bicyclic structure can be used to mimic sterically hindered phenyl rings, potentially leading to drugs with improved pharmacokinetic properties .
Material Science: Advanced Polymer Research
In material science, the compound’s rigid framework can be incorporated into polymers to enhance their thermal stability and mechanical strength. This could be particularly useful in creating high-performance materials for aerospace and automotive industries .
Biochemistry: Enzyme Inhibition Studies
Researchers can use this compound to study enzyme inhibition, as its structure can be tailored to fit into the active sites of specific enzymes, thereby modulating their activity. This has implications for understanding disease mechanisms and developing therapeutic inhibitors .
Organic Synthesis: Development of Synthetic Methodologies
The compound is also used in organic synthesis to develop new synthetic methodologies. Its incorporation into complex molecules can help in understanding reaction mechanisms and stereoelectronic effects .
Analytical Chemistry: Chromatography Standards
Due to its well-defined structure and purity, this compound can serve as a standard in chromatographic analyses to calibrate instruments or to develop new analytical methods .
Chemical Biology: Probe Development
In chemical biology, it can be used to develop probes that can selectively bind to biomolecules, aiding in the study of biological processes at the molecular level .
Environmental Science: Pollutant Interaction Studies
The compound’s interaction with environmental pollutants can be studied to understand the fate and transport of hazardous chemicals in the environment .
Nanotechnology: Nanocarrier Design
Lastly, in nanotechnology, the compound can be functionalized to create nanocarriers for drug delivery, potentially leading to targeted therapy with minimal side effects .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
3-(4-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO2/c13-9-3-1-8(2-4-9)11-5-12(6-11,7-11)10(14)15/h1-4H,5-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOMEMOEJASGAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Bromo-4,5-difluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1383456.png)
![Pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8-carboxylic acid](/img/structure/B1383458.png)



![2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid hydrate](/img/structure/B1383465.png)
![2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride](/img/structure/B1383466.png)


![3-[(Benzylamino)methyl]-2-methyloxolan-3-ol](/img/structure/B1383469.png)
